Diethanolamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCBWPMODOFKDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2, Array | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1]) | |
| Record name | Diolamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021932 | |
| Record name | Diethanolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor. | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2,2'-iminobis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Diethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes) | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c. | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95% | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Diethanolamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004437 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10 | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Diethanolamine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0208.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65 | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg | |
| Record name | DIETHANOLAMINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8532 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Diethanolamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/454 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIETHANOLAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/924 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIETHANOLAMINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0618 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | DIETHANOLAMINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/126 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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| Record name | Diethanolamine | |
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Color/Form |
A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F) | |
CAS No. |
111-42-2 | |
| Record name | DIETHANOLAMINE | |
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Melting Point |
82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F | |
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Synthesis and Derivatization Studies of Diethanolamine
Advanced Synthetic Routes for Diethanolamine (B148213) Production
While the reaction of ammonia (B1221849) with ethylene (B1197577) oxide is the established industrial method, research continues to explore advanced synthetic routes aimed at improving efficiency, selectivity, and sustainability. diplomatacomercial.com
Catalytic systems play a vital role in optimizing the synthesis of this compound and its co-products. The reaction between ammonia and ethylene oxide is often catalyzed by water in a liquid phase under controlled temperature and pressure in a pressure column. google.com This process can be designed as a reactive distillation to control the product ratio. google.com The selectivity towards DEA can be influenced by factors such as the molar ratio of ammonia to ethylene oxide and the reaction conditions. google.comgoogle.com
In the context of producing derivatives like disodium (B8443419) iminodiacetic acid (DSIDA) from this compound, catalytic dehydrogenation is a key step. aiche.orgrsc.org Raney copper catalysts have been used in slurry reactors for this transformation. aiche.org Efforts have also focused on developing continuous fixed-bed processes utilizing specific catalysts to achieve high DEA conversions and DSIDA selectivity, aiming to reduce operational costs associated with slurry systems. aiche.org
Green chemistry principles are increasingly being applied to the manufacturing of this compound and its downstream products to minimize environmental impact and improve process safety. The traditional Strecker process for producing DSIDA, which is derived from this compound, involves highly toxic substances like hydrogen cyanide and formaldehyde. epa.gov A greener alternative developed by Monsanto utilizes the copper-catalyzed dehydrogenation of this compound, eliminating the need for cyanide and formaldehyde, resulting in a safer process with higher yields and fewer steps. epa.gov This approach is considered a zero-waste route for DSIDA production, as the product stream is of high purity after catalyst filtration. epa.gov Innovations in production methods, such as the adoption of green chemistry principles, are expected to influence the future of this compound manufacturing towards more sustainable processes. diplomatacomercial.com The development of bio-based this compound products also aligns with global sustainability initiatives. globalgrowthinsights.com
Catalytic Systems in this compound Synthesis
Synthesis of this compound Derivatives for Specialized Applications
This compound serves as a versatile building block for synthesizing a wide range of derivatives with applications in various industries, including personal care, agriculture, and materials science. wikipedia.orgdiplomatacomercial.comglobalgrowthinsights.com
Fatty acid diethanolamides are a significant class of this compound derivatives, widely used as non-ionic surfactants in products like soaps, detergents, and cosmetics due to their emulsifying, foaming, and viscosity-modifying properties. wikipedia.orgthescipub.comscispace.comrasayanjournal.co.inontosight.ai These compounds are typically synthesized by the condensation reaction between fatty acids or fatty acid methyl esters and this compound. thescipub.comscispace.comontosight.aiarpnjournals.org
Research has explored various methods for synthesizing fatty acid diethanolamides, including chemical catalysis and enzymatic reactions. Studies have investigated the synthesis of fatty diethanolamides from natural oils like palm kernel oil and Calophyllum inophyllum L. kernel oil using chemical catalysts such as sodium methoxide (B1231860) or biocatalysts like immobilized lipase (B570770) (Lipozyme TL IM). thescipub.comrasayanjournal.co.inarpnjournals.orgnih.gov
Characterization of the synthesized fatty diethanolamides is performed using analytical techniques such as Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), High Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier Transform Infrared Spectroscopy (FTIR). thescipub.comrasayanjournal.co.inarpnjournals.orgnih.gov These techniques help in identifying the composition of the diethanolamide mixture, determining the presence of specific fatty acid diethanolamides (e.g., palmitoyldiethanolamide, oleyldiethanolamide), and confirming the formation of amide and alcohol bonds. thescipub.comrasayanjournal.co.innih.gov
Research findings provide insights into optimal reaction conditions for fatty acid diethanolamide synthesis. For instance, a study on the enzymatic synthesis from Calophyllum inophyllum L. kernel oil reported an optimum reaction time of 2 hours, an oil to this compound ratio of 1:5 (g:mmol), an oil to enzyme ratio of 1:0.075 (g), and a temperature of 40°C, yielding 56-60% alkyldiethanolamides. nih.gov Another study on synthesis from used cooking oil using a K₂CO₃/zeolite catalyst achieved a 92% yield of diethanolamide surfactant. uii.ac.idresearchgate.net
Here is a sample data table illustrating typical yields and conditions from synthesis studies:
| Raw Material Source | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Characterization Methods Used |
| Calophyllum inophyllum L. Oil | Lipozyme TL IM | 40 | 2 | 56-60 | FTIR, GC-MS |
| Used Cooking Oil | K₂CO₃/Zeolite | Reflux | Not specified | 92 | Not specified for characterization |
| Palm Kernel Olein / Epoxidized Palm Olein | This compound (reactant) | 110 | 5 | Not specified | HPLC, GC, LC-MS, GC-MS |
Note: Yields and conditions can vary significantly based on specific experimental parameters and raw material composition.
N-Nitrosothis compound (NDELA) is a nitroso compound that can form in products containing this compound, particularly in the presence of nitrosating agents. nih.govikw.org The formation of NDELA from this compound is a significant concern, especially in certain product formulations. ikw.orgnih.govcir-safety.org
Studies have investigated the factors influencing NDELA formation and strategies for its mitigation. The reaction between secondary amines like this compound and nitrosating agents, such as nitrites, can lead to the formation of N-nitrosamines. ikw.orgnih.gov The presence of nitrosating agents as impurities in raw materials is a likely source for NDELA formation in products containing this compound. ikw.org
Research indicates that factors like pH, temperature, and light exposure can influence NDELA formation. nih.gov For instance, in mixtures of this compound and sodium nitrite (B80452) under acidic conditions (pH 2), UV and visible light exposure significantly elevated NDELA formation compared to higher temperatures or fluorescent light. nih.gov
Mitigation strategies focus on preventing the formation of NDELA. This can involve controlling the purity of raw materials to minimize nitrosating agents, avoiding the use of ingredients that can act as nitrosating agents, and incorporating inhibitors of nitrosation in formulations. ikw.orgnih.gov Antioxidants such as Vitamin C (ascorbic acid) and Vitamin E have shown effectiveness in inhibiting NDELA formation by reacting with nitrosating agents. ikw.orgnih.govpsu.edu Reducing the amount of this compound in a formulation and the addition of other amines like monoethanolamine have also been explored as methods to reduce NDELA levels. google.com
This compound serves as a scaffold for the synthesis of novel compounds with potential applications in diverse fields. Its difunctional nature allows for the creation of complex molecular architectures.
Research has explored the synthesis of this compound-based amino acid derivatives with symmetric and asymmetric radicals, which have shown potential as antibacterial drugs. The synthesis involves reactions such as reductive amination, Williamson ether synthesis, and deprotection steps. rsc.org
This compound has also been utilized in the preparation of deep eutectic solvents (DESs). Novel amine-based ionic liquids like "this compound Lactic" ([DEA][Lac]) have been synthesized from this compound and lactic acid, characterized using techniques like FTIR and NMR spectroscopy. researchgate.netut.ac.ir These DESs show promise in applications such as carbon dioxide capture. researchgate.net
Furthermore, this compound has been used in the synthesis of novel dendrimers with aromatic cores. srce.hr These dendrimers, containing this compound branches with terminal hydroxyl groups, are highly water-soluble and can be further functionalized. srce.hr The synthesis involves reacting bromomethyl arenes with this compound. srce.hr
The interaction of this compound with aldehydes has also been studied, leading to the formation of 2-substituted 1,3-oxazolidines or hydroxylase-containing compounds depending on the molar ratio of the reactants. researchcommons.org
Another area of exploration is the synthesis of novel polyurethanes based on tall oil fatty acids and this compound, resulting in poly(urethane amides) with distinct mechanical and thermal properties compared to those derived from triethanolamine (B1662121) esters. ktu.lt
These studies highlight the versatility of this compound as a starting material for the creation of novel compounds with tailored properties for specialized applications.
Mechanistic Investigations of Diethanolamine Bioactivity
Cellular and Molecular Mechanisms of Diethanolamine (B148213) Toxicity
The toxicity of this compound at the cellular and molecular level is associated with its interference in key metabolic pathways, notably those involving phospholipids (B1166683) and choline (B1196258). nih.govnih.gov
Impact on Phospholipid Metabolism and Membrane Function
This compound can be incorporated into cellular phospholipids, potentially disrupting normal lipid metabolism and altering membrane structure and function. nih.goviarc.frnih.gov Studies have shown that DEA inhibits the synthesis of both phosphatidylcholine and phosphatidylethanolamine (B1630911) in liver tissue in vitro. umich.edu This inhibition of phosphatidylcholine formation appears to be competitive. umich.edu The incorporation of DEA into phospholipids may occur through the formation of CDP-derivatives of DEA, which can then compete with the normal synthesis of phosphatidylcholine. oup.comoup.com The phospholipid derivatives of DEA may have a longer biological half-life compared to those of choline and ethanolamine (B43304), potentially leading to their accumulation during chronic exposure. nih.govumich.edu
Role in Choline Deficiency Induction and Its Reversibility
A significant mechanism of this compound bioactivity involves its ability to induce choline deficiency. iarc.frdergipark.org.trnih.gov This effect is considered a plausible mode of action for some of the observed toxicities in experimental models. dergipark.org.trfda.gov
Hepatic Choline Metabolite Alterations in Experimental Models
Studies in mice have demonstrated that this compound treatment leads to a marked reduction in hepatic choline metabolite concentrations. iarc.frdergipark.org.tr The most pronounced decrease is typically observed in phosphocholine, which is the intracellular storage form of choline. iarc.frnih.govoup.com Other choline-containing compounds, such as choline, glycerophosphocholine, and phosphatidylcholine, also show decreased levels in a dose-dependent manner following DEA exposure. oup.comnih.govoup.com This pattern of altered choline metabolites is similar to that observed following dietary choline deprivation in rodents. iarc.froup.com
Table 1: Hepatic Choline Metabolite Levels in B6C3F1 Mice After 4 Weeks of Dermal this compound Treatment (Relative to Control) oup.com
| This compound Dose (mg/kg/day) | Phosphocholine | Choline | Glycerophosphocholine | Phosphatidylcholine |
| 0 (Control) | 100% | 100% | 100% | 100% |
| 10 | ~80% | ~95% | ~95% | ~95% |
| 20 | ~80% | ~90% | ~90% | ~90% |
| 40 | ~70% | ~80% | ~80% | ~80% |
| 80 | ~60% | ~70% | ~70% | ~70% |
| 160 | ~50% | ~60% | ~60% | ~60% |
*Approximate values derived from dose-response data.
Inhibition of Choline Uptake and Phosphatidylcholine Synthesis
This compound has been shown to inhibit the uptake of choline into cultured cells, including Syrian hamster embryo (SHE) and Chinese hamster ovary (CHO) cells. iarc.froup.comoup.comdergipark.org.treuropa.eunih.gov This inhibition limits the intracellular availability of choline, which is an essential precursor for the synthesis of phosphatidylcholine. oup.comoup.comnih.gov Consequently, DEA treatment leads to a decrease in phosphatidylcholine synthesis in these cells. iarc.froup.comoup.comnih.gov This inhibition of phosphatidylcholine synthesis is concentration-dependent and appears to be competitive. iarc.frnih.gov
Prevention of Cellular Effects by Choline Supplementation
Supplementation with excess choline has been shown to prevent the cellular effects induced by this compound, including the inhibition of choline uptake and the decrease in phosphatidylcholine synthesis. iarc.froup.comoup.comdergipark.org.treuropa.eunih.gov In the presence of excess choline, the normal synthesis of phosphatidylcholine is unaffected by DEA. oup.comoup.comnih.gov This indicates that the actions of this compound on choline homeostasis are competitive and reversible. oup.comoup.comnih.gov Choline supplementation has also been observed to prevent this compound-induced morphological transformation in Syrian hamster embryo cells. oup.comoup.comdergipark.org.troenet.gr
Effects on S-Adenosylmethionine Levels
This compound exposure has been linked to alterations in the levels of S-adenosylmethionine (SAM) in the liver of experimental animals. iarc.frdergipark.org.trfda.govoup.comnih.gov SAM is a key methyl group donor involved in various metabolic processes, including DNA methylation. europa.eupsu.edu Studies in mice have shown that at higher doses, DEA treatment leads to a decrease in hepatic SAM levels, accompanied by an increase in S-adenosylhomocysteine (SAH) levels. nih.govoup.com These changes in SAM and SAH levels are consistent with those observed in choline-deficient animals and suggest that DEA-induced choline deficiency can impact methyl group metabolism. nih.govoup.compsu.edu Altered DNA methylation patterns, particularly in GC-rich regions, have been observed in hepatocytes treated with DEA, similar to those in choline-deficient conditions. oenet.grpsu.edu
Table 2: Hepatic S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) Levels in B6C3F1 Mice After 4 Weeks of Dermal this compound Treatment (Relative to Control) oup.com
| This compound Dose (mg/kg/day) | SAM | SAH |
| 0 (Control) | 100% | 100% |
| 10 | ~98% | ~102% |
| 20 | ~95% | ~105% |
| 40 | ~90% | ~110% |
| 80 | ~85% | ~120% |
| 160 | ~80% | ~130% |
*Approximate values derived from dose-response data.
Mechanisms of Organ-Specific Toxicity (e.g., Liver, Kidney, Testis)
This compound has been shown to induce dose-dependent toxic effects in multiple organs in both rats and mice following oral and dermal exposures. In mice, target organs of toxicity include the liver, kidney, heart, salivary gland, and skin at the site of application. In rats, toxic responses have been observed in the bone marrow, kidney, brain and spinal cord, testis, and skin at the site of application. The predominant target organs appear to be the liver in mice and the kidney in both species, which are also the tissues where high concentrations of this compound have been found. fda.govnih.govnih.gov
In mice, liver toxicity is characterized by hepatocellular cytological alterations, including enlarged and frequently multinucleated cells, increased nuclear pleomorphism, and increased eosinophilia, as well as single-cell necrosis. nih.gov Kidney toxicity in mice includes nephropathy and tubular epithelial necrosis in males. nih.gov In rats, kidney effects include increased weight, tubular necrosis, decreased renal function, and tubular mineralization. fda.gov Testicular toxicity in rats manifests as degeneration of the seminiferous tubules. fda.gov
The precise mechanism of this compound toxicity across multiple organ sites in rats and mice remains unclear. nih.gov However, it has been suggested that the toxicity may be related to high tissue accumulation of this compound and its effects on phospholipid metabolism, potentially leading to alterations in membrane structure and function. fda.govnih.gov this compound and its metabolites are structurally analogous to endogenous agents involved in choline homeostasis. researchgate.net this compound has been shown to inhibit cellular choline uptake and decrease phosphatidylcholine synthesis in vitro. researchgate.netoup.com This interference with choline metabolism is considered a plausible mechanism for some of the observed toxic effects, particularly in the liver. researchgate.netoup.com Studies have shown that this compound decreases hepatic choline metabolites and S-adenosylmethionine levels in mice, similar to the effects of choline deficiency. fda.govresearchgate.net Supplementation with choline has been shown to prevent some this compound-induced effects in vitro, such as increased DNA synthesis in mouse hepatocytes and decreased gap junctional intracellular communication in primary cultured mouse and rat hepatocytes. fda.govresearchgate.net
However, uncertainties regarding the choline deficiency mechanism exist, as some studies have not observed an effect on hepatic S-adenosylmethionine levels at doses that induced liver neoplasms in mice, and studies on induced choline deficiency in the mouse kidney (another tumor site) have not been evaluated. fda.gov
Genotoxicity and Mutagenicity Assessments
Genotoxicity and mutagenicity assessments are conducted to determine if a substance can cause damage to genetic material.
In Vitro Genotoxicity Studies (e.g., Salmonella typhimurium, Mouse Lymphoma Cells, Chinese Hamster Ovary Cells)
Multiple in vitro genetic toxicity studies have been conducted to evaluate the potential of this compound to induce mutations or chromosomal damage. This compound has consistently tested negative for mutagenicity in Salmonella typhimurium strains (TA100, TA1535, TA1537, TA1538, TA98) in the Ames test, both with and without metabolic activation (S9). nih.govnih.govnih.govepa.gov
Studies using mouse lymphoma L5178Y TK+/- cells have also shown this compound to be non-mutagenic. nih.govnih.govoup.com Furthermore, this compound did not induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary (CHO) cells, with or without S9 activation. nih.govnih.govepa.govca.gov
These in vitro findings generally suggest that this compound is not directly DNA reactive and is unlikely to be a genotoxic carcinogen. oup.comeuropa.euoenet.gr
Data from In Vitro Genotoxicity Studies:
| Test System | Endpoint | Metabolic Activation (S9) | Result | Citation |
| Salmonella typhimurium | Gene Mutation | +/- | Negative | nih.govnih.govnih.govepa.gov |
| Mouse Lymphoma L5178Y TK+/- Cells | Gene Mutation | +/- | Negative | nih.govnih.govoup.com |
| Chinese Hamster Ovary Cells | Chromosomal Aberrations | +/- | Negative | nih.govnih.govepa.govca.gov |
| Chinese Hamster Ovary Cells | Sister Chromatid Exchanges | +/- | Negative | nih.govnih.govepa.govca.gov |
In Vivo Genotoxicity Studies (e.g., Mouse Micronucleus Assay)
In vivo genotoxicity studies complement in vitro assessments by evaluating the potential for genetic damage within a living organism, accounting for absorption, distribution, metabolism, and excretion. The mouse micronucleus assay is a common in vivo test used to detect chromosomal damage or loss. criver.comresearchgate.netrivm.nl
This compound did not increase the frequency of micronuclei in peripheral blood erythrocytes of B6C3F1 mice exposed by dermal application for 13 weeks. nih.govnih.govnih.govepa.govoenet.gr This indicates a lack of clastogenic or aneugenic activity in this assay under the tested conditions.
Data from In Vivo Genotoxicity Studies:
| Test System | Species | Route of Administration | Endpoint | Result | Citation |
| Peripheral Blood Micronucleus Assay | Mouse | Dermal | Micronucleated Erythrocytes | Negative | nih.govnih.govnih.govepa.govoenet.gr |
Carcinogenesis Research and Mode of Action
Carcinogenesis research investigates the potential of a substance to cause cancer and the biological processes involved.
Animal Carcinogenicity Bioassays (e.g., Dermal Application in Mice and Rats)
Lifetime animal carcinogenicity bioassays are a critical component of evaluating a substance's carcinogenic potential. Studies by the National Toxicology Program (NTP) involving dermal application of this compound have been particularly informative. researchgate.netepa.govca.gov
In a two-year dermal study, groups of male and female B6C3F1 mice received dermal applications of this compound in ethanol (B145695) five days per week for 103 weeks. nih.govepa.gov This study provided clear evidence of carcinogenic activity in both male and female mice, based on increased incidences of liver neoplasms (hepatocellular adenomas and carcinomas) and kidney tubule neoplasms (adenomas and carcinomas) in males. epa.govoenet.grindustrialchemicals.gov.au The incidence of hepatocellular neoplasms was significantly increased in all dosed groups of female mice compared to controls. epa.gov Tumor incidence in the liver in treated mice was reported to be as high as 100%, regardless of the dose administered, with treated mice typically exhibiting multiple tumors per liver. cir-safety.org Tumors of the kidney and hepatoblastomas are considered rare spontaneous neoplasms in experimental animals. europa.eu
In contrast, dermal application of this compound to F344/N rats under similar conditions for 103 weeks did not result in an increase in the incidence of skin tumors or other neoplasms. nih.govepa.goveuropa.eu
Studies involving fatty acid-diethanolamine condensates (such as cocamide this compound), which may contain free this compound as a contaminant, have also shown carcinogenic effects in mice, attributed to the presence of free this compound. fda.govnih.goveuropa.eu However, studies specifically designed as conventional carcinogenicity bioassays of this compound per se are primarily the NTP dermal studies in mice and rats. nih.goviarc.fr
The observed species difference in carcinogenic response, with liver tumors in mice but not rats, despite rats being highly sensitive to choline deficiency (a proposed mechanism), and the lack of a liver tumor response in rats exposed up to 64 mg/kg body weight, highlights complexities in extrapolating findings across species. fda.govresearchgate.net Lower dermal absorption in rats compared to mice may contribute to this difference. fda.govresearchgate.net
The mode of action for this compound-induced liver tumors in mice is considered to be non-genotoxic and is strongly linked to its ability to cause choline deficiency. fda.govresearchgate.netoup.comoenet.gr This hypothesis is supported by evidence showing that this compound decreases hepatic choline metabolites and S-adenosylmethionine levels in mice, similar to choline-deficient states. fda.govresearchgate.net All doses of this compound that induced tumors in the NTP mouse studies were also shown to cause choline deficiency. fda.govresearchgate.net this compound's inhibition of cellular choline uptake in vitro, preventable by choline supplementation, further supports this mechanism. fda.govresearchgate.net Choline deficiency can lead to decreased S-adenosylmethionine, a methyl donor, potentially resulting in DNA hypomethylation and altered gene expression, which could contribute to carcinogenesis. nih.gov
While the choline deficiency mode of action is well-supported for mouse liver tumors, the mechanism for kidney tumor induction in mice is less clear, and the role of choline deficiency in kidney carcinogenesis has not been as thoroughly investigated. fda.govindustrialchemicals.gov.au
Data from Animal Carcinogenicity Bioassays (Dermal Application):
| Species | Route of Administration | Duration | Observed Carcinogenic Effects | Citation |
| Mouse | Dermal | 103 weeks | Increased hepatocellular adenomas and carcinomas; Increased renal tubule adenomas and carcinomas (males) | nih.govepa.govoenet.grindustrialchemicals.gov.au |
| Rat | Dermal | 103 weeks | No increased incidence of neoplasms | nih.govepa.goveuropa.eu |
Non-Genotoxic Carcinogenic Mechanisms
This compound appears to induce carcinogenicity through non-genotoxic mechanisms. industrialchemicals.gov.auresearchgate.net Studies by the National Toxicology Program (NTP) indicated that lifetime dermal exposure to DEA increased the incidence and multiplicity of liver tumors in mice, but not in rats. researchgate.netoup.com Short-term genotoxicity tests for DEA have yielded negative results. researchgate.netoup.com
A plausible mechanism for DEA-induced liver tumor formation in mice is based on choline deficiency. industrialchemicals.gov.auresearchgate.net DEA is known to inhibit cellular choline uptake. researchgate.net Since choline deficiency can produce tumors in rodents, it is hypothesized that DEA may lead to tumor development in rodents through choline depletion. researchgate.net Experimental evidence supporting this hypothesis includes the observation that DEA decreased hepatic choline metabolites and S-adenosylmethionine levels in mice, similar to those seen in choline-deficient mice. researchgate.net In contrast, DEA did not have this effect in rats, a species where it was not found to be carcinogenic. researchgate.net A consistent dose-effect relationship has been established between choline deficiency and carcinogenic activity, as all DEA dosages that induced tumors in NTP studies also caused choline deficiency. researchgate.net DEA decreased phosphatidylcholine synthesis by blocking the cellular uptake of choline in vitro, an effect that was prevented by excess choline. researchgate.net Furthermore, DEA induced transformation in Syrian hamster embryo cells, increased S-phase DNA synthesis in mouse hepatocytes, and decreased gap junctional intracellular communication in primary cultured mouse and rat hepatocytes; all these effects were prevented with choline supplementation. researchgate.net
While choline deficiency is a proposed mechanism, the relevance of this mechanism for this compound-induced liver cancer in rodents to humans is questionable due to marked species differences in susceptibility to choline deficiency. industrialchemicals.gov.auresearchgate.net Humans are much less susceptible to the effects of choline deficiency than rodents. industrialchemicals.gov.auresearchgate.net
Role of Wnt Signaling and β-catenin Gene Mutations in Tumorigenesis
In animal models, DEA exposure has been associated with increased rates of kidney and liver tumors in mice. biorxiv.orgnih.gov These tumors have shown high rates of mutations in exon two of the β-catenin gene and demonstrated abnormal nuclear localization of β-catenin, indicative of constitutively active Wnt signaling. biorxiv.orgnih.gov
The Wnt/β-catenin signaling pathway is involved in embryonic development, tissue homeostasis, and various human diseases. oncotarget.com Aberrant activation of this pathway can lead to the accumulation of β-catenin in the nucleus and promote the transcription of oncogenes, contributing to carcinogenesis and tumor progression in several cancers. oncotarget.com ToxCast chemical library screening identified this compound as an activator of Wnt signaling. biorxiv.org Consistent with the role of Wnt in regulating proliferation, an increase in proliferation was observed in primary human neural progenitor cells upon DEA exposure. biorxiv.org
Species-Specific Susceptibility to this compound-Induced Carcinogenesis
There are marked species differences in susceptibility to this compound-induced carcinogenesis. researchgate.netnih.gov Studies have shown that DEA increased the incidence of liver tumors in mice but not in rats following lifetime dermal exposure. researchgate.netoup.com This species difference may be related to differences in choline metabolism and the sensitivity of the B6C3F1 mouse strain to hepatocarcinogenesis. researchgate.netoup.com Disposition data indicate that DEA is less readily absorbed across rat and human skin compared to mouse skin, resulting in lower internal DEA concentrations in rats than in mice. researchgate.netoup.com This suggests that in rats, DEA levels may not reach concentrations necessary to significantly alter choline homeostasis. oup.com The differences in absorptive properties between species also correlate with susceptibility to choline deficiency, with mice and rats being more susceptible than humans. researchgate.net
Reproductive and Developmental Toxicity Studies
Effects on Fertility and Male Reproductive Health
Repeated dose studies in male rats have shown that high doses of this compound can cause decreases in testes and epididymis weights, associated with testicular lesions, reduced size of seminiferous tubules, decreased numbers of spermatogenic cells, and decreased sperm count and motility. industrialchemicals.gov.au These effects on the male reproductive system are indicative of a potential to impair reproductive capability. industrialchemicals.gov.au However, more detailed reproductive toxicity studies are needed to confirm the potential effects on fertility observed in male rats. industrialchemicals.gov.au No changes were observed in the reproductive organs of female rats or male and female mice in these studies. industrialchemicals.gov.au
An in vitro study on human spermatozoa found that this compound caused a concentration-dependent decrease in sperm motility and viability. researchgate.net Microscopic analysis revealed a concentration-dependent increase in various kinds of sperm morphological abnormalities. researchgate.net This in vitro study suggests that DEA is spermatotoxic and may affect male reproductive health by altering the structure and function of human spermatozoa. researchgate.net
Developmental Effects in Experimental Systems
Developmental toxicity studies in rodents indicated that developmental effects were generally evident only at higher doses where maternal effects were also noted. industrialchemicals.gov.au In almost all rodent studies, developmental effects were seen only at higher doses at which maternal effects were also noted. industrialchemicals.gov.au
Studies on prenatal developmental toxicity following dermal application have also been conducted in rats and rabbits. oecd.org Signs of prenatal developmental toxicity occurred at a maternally toxic concentration. europa.eu There were no adverse effects on dams or fetuses at lower or mid concentrations. europa.eu
Topical treatment of pregnant mice with DEA has been shown to reduce embryonic viability and reduce proliferation of embryonic hippocampal neural progenitors in vivo. biorxiv.orgnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 8113 |
| N-nitrosothis compound | 173100 |
| Choline | 305 |
| β-catenin | 139044 |
| Ethanolamine | 700 |
| Triethanolamine (B1662121) | 7619 |
| Methylthis compound | 7767 |
Data Tables
Based on the search results, specific quantitative data suitable for interactive data tables with multiple comparable values across different studies and parameters are limited within the provided snippets, especially concerning the mechanistic investigations. However, some data points regarding reproductive effects in rats and in vitro sperm studies can be presented in a simplified table format.
Table 1: Effects of Oral this compound on Male Rat Reproductive Organs (13-week study)
| Dose (ppm) | Effect on Testes Weight | Effect on Epididymis Weight | Testicular Lesions | Reduced Seminiferous Tubule Size | Decreased Spermatogenic Cells | Decreased Sperm Count/Motility | NOAEL (mg/kg bw/day) |
| High | Decreased | Decreased | Observed | Observed | Observed | Observed | 48 |
| Lower | No change | No change | Not observed | Not observed | Not observed | Not observed | - |
Table 2: In Vitro Effects of this compound on Human Spermatozoa
| This compound Concentration (µg/mL) | Sperm Motility | Sperm Viability | Sperm Morphological Abnormalities |
| 0 (Control) | Normal | Normal | Normal |
| 100-500 | Decreased | Decreased | Increased |
Environmental Chemistry and Fate of Diethanolamine
Environmental Release and Distribution Pathways
Diethanolamine (B148213) can be released into the environment through various pathways, primarily associated with its production, industrial use, and the use and disposal of consumer products containing DEA or its derivatives epa.govnih.goviarc.fr. Industrial facilities report releases to air, water, and land nih.goviarc.fr. For instance, in 1994, industrial facilities in the USA reported releasing approximately 149,200 kg of DEA to the air, 100,350 kg to surface water, and a combined 77,050 kg to land and 36,850 kg underground nih.goviarc.fr. Canadian facilities also reported significant releases to land and underground nih.goviarc.fr. Due to its miscibility with water and widespread use in consumer products, substantial amounts of DEA can enter wastewater and sewage systems nih.goviarc.fr.
Aquatic Fate and Distribution in Surface Waters
This compound is highly soluble in water wikipedia.orgsantos.com. Based on its reported Koc value of 3.97 and an experimental log Koc of 0.60, DEA is not expected to adsorb significantly to suspended solids and sediment nih.gov. Volatilization of the neutral form from water surfaces is not anticipated, based on an estimated Henry's Law constant nih.gov. The pKa of 8.96 indicates that DEA will exist partially in its cation form at environmental pH values between 5 and 9, and volatilization of the cation form from water surfaces is not expected to be a significant fate process nih.gov.
This compound has been detected in surface waters. For example, it was found in several German rivers at concentrations ranging from 0.30 to 4.6 µg/L nih.gov.
Soil Adsorption and Degradation
Reported Koc values for this compound suggest it has very high mobility in soil nih.gov. The pKa of 8.96 indicates that the presence of the cation form in the environment may lead to stronger adsorption to soils containing organic carbon and clay compared to its neutral counterpart nih.gov. Studies show that DEA has been shown to adsorb to humic acid, with adsorption changing only slightly between pH 4 and 8 nih.gov. While expected to biodegrade in soil, the rate can vary widely depending on conditions and acclimation of the soil nih.gov.
Biodegradation and Biotransformation Studies
This compound is considered readily biodegradable santos.comcloudfront.net. Studies have shown significant degradation in various tests. In an OECD 301F test, 50% degradation was observed after 7 days, 80% after 14 days, and 93% after 28 days santos.com. Another "Ready" Biodegradability test showed 86% degradation after 7 days and 96% after 10 days santos.com. Modified OECD 301E screening tests using river or pond water demonstrated 93% and 97% degradation (measured as DOC removal) after 28 days santos.com. These results suggest that biodegradation is a significant removal mechanism for DEA in the environment, with half-lives substantially less than 60 days santos.com.
Research into the biodegradation pathways has identified microorganisms capable of using this compound as a sole source of carbon and energy. A yellow Gram-negative rod-shaped organism isolated from activated sludge could degrade DEA microbiologyresearch.org. This organism converts this compound into ethanolamine (B43304) and glycolaldehyde (B1209225) microbiologyresearch.org. Ethanolamine is further converted into acetyl units microbiologyresearch.org.
Thermal degradation studies of aqueous this compound, particularly in the presence of CO₂, have identified various degradation products. In the absence of CO₂, thermal degradation is slow, with triethanolamine (B1662121) and tris(2-aminoethyl)amine (B1216632) identified as products researchgate.net. In the presence of CO₂, the degradation rate increases significantly, and numerous degradation products, including 3-(2-hydroxyethyl)-2-oxazolidinone, 1,4-bis(2-hydroxyethyl)piperazine, and triethanolamine, have been identified researchgate.netcore.ac.uk.
Bioaccumulation Potential in Environmental Systems
The potential for this compound to bioaccumulate in environmental organisms is considered low epa.govsantos.comcloudfront.netfishersci.be. An estimated Bioconcentration Factor (BCF) of 3 has been calculated for fish, based on its log Kow of -1.43 nih.gov. According to classification schemes, this BCF value suggests a low potential for bioconcentration in aquatic organisms nih.gov. Another estimated BCF value from a QSAR model is 2.3, which also does not meet the criteria for bioaccumulation santos.com. While laboratory studies in animals have shown that DEA can accumulate in certain tissues like the liver and kidney after repeated oral exposure, reaching steady-state only after several weeks, this refers to internal tissue distribution in specific organisms under controlled conditions and does not directly translate to widespread bioaccumulation potential in diverse environmental systems epa.govcdc.gov.
Ecotoxicological Impact Assessments
Ecotoxicological assessments of this compound have been conducted using various aquatic organisms representing different trophic levels nih.govrsc.org. A battery of microbiotests including the bacterium Vibrio fischeri, the alga Chlorella vulgaris, and the cladoceran Daphnia magna was used to investigate the potential ecotoxicity of DEA nih.gov. The most sensitive systems were D. magna and V. fischeri, followed by C. vulgaris nih.gov.
Acute toxicity studies indicate that DEA is considered practically nontoxic to freshwater and estuarine/marine invertebrates and freshwater plants on an acute basis epa.gov. According to the ECOTOX database, DEA falls into this category epa.gov.
However, this compound is classified as toxic to aquatic life with long-lasting effects fishersci.ptictulsa.comcarlroth.com. Acute aquatic toxicity data show varying levels of toxicity across different species.
Here is a summary of some acute aquatic toxicity data for this compound:
| Organism | Endpoint | Value | Exposure Time | Source |
| Fish (Pimephales promelas) | LC50 | 140 mg/L | 96 h | fishersci.be |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 55 mg/L | 48 h | fishersci.be |
| Aquatic Invertebrates (Daphnia magna) | EC50 | 30.1 mg/l | 48 h | carlroth.com |
| Algae (Pseudokirchneriella subcapitata) | EC50 | 2.1 - 2.3 mg/L | 96 h | fishersci.be |
| Algae (Desmodesmus subspicatus) | EC50 | 7.8 mg/L | 72 h | fishersci.be |
| Algae | ErC50 | 9.5 mg/l | 72 h | carlroth.com |
| Bacteria (Vibrio fischeri) | EC50 | 73 mg/L | 5 min | fishersci.be |
| Bacteria (Vibrio fischeri) | EC50 | > 16 mg/L | 16 h | fishersci.be |
While acute effects in aquatic biota are not expected based on some EC50 values, chronic and synergistic effects with other chemicals cannot be excluded nih.gov. Chronic aquatic toxicity studies have also been conducted, with EC50 values for aquatic invertebrates at 11.82 mg/l and NOEC values at 0.78 mg/l after 21 days carlroth.com. This compound is classified as moderately toxic to aquatic invertebrates and toxic to algae ictulsa.com. It shows low toxicity to sewage microbes ictulsa.com.
Analytical Methodologies for Diethanolamine
Spectroscopic Techniques for Diethanolamine (B148213) Detection and Quantification
Spectroscopic methods play a role in the characterization and, in some cases, quantification of this compound. While direct UV detection can be limited due to weak absorbance, other spectroscopic techniques or hyphenated methods provide valuable information. researchgate.net Infrared and mass spectral data for this compound have been reported. iarc.fr
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mixture Analysis
NMR spectroscopy, particularly multidimensional heteronuclear experiments, has been explored for the analysis of mixtures containing this compound. This compound/DMSO-d₆ has been reported as a viscous binary solvent system to facilitate the individualization of low-polarity mixture components using techniques like 2D nuclear Overhauser effect spectroscopy (NOESY) and heteronuclear single-quantum coherence–NOESY (HSQC-NOESY). acs.orgnih.govresearchgate.netacs.orgjst.go.jp The viscosity of this solvent blend slows down molecular tumbling, enhancing magnetization transfer through dipolar longitudinal cross-relaxation, which allows for the correlation of ¹H nuclei resonances within the same molecule, aiding mixture analysis. acs.orgnih.govresearchgate.net This approach can provide chemical shift lists for various nuclei like ¹H, ¹⁹F, and ³¹P for mixture components. acs.org
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
HPLC is a prominent technique for the analysis of this compound, often coupled with different detection methods to overcome the limitations of direct UV detection. researchgate.netiarc.fr Due to the poor chromatographic properties of this compound as an amine, derivatization is frequently employed to improve peak shape and detectability. researchgate.netresearchgate.netosha.gov
One approach involves collecting samples on specially coated solid sorbents, followed by desorption and analysis by HPLC with ultraviolet detection (HPLC/UV). For instance, a method for workplace air analysis utilizes collection on XAD-2 resin coated with 1-naphthylisothiocyanate (NITC), with subsequent desorption using dimethyl formamide (B127407) (DMF) and HPLC/UV analysis of the this compound derivative. osha.govkeikaventures.comnih.gov This method has a reported detection limit of 13 µg per sample. iarc.frnih.gov
HPLC coupled with mass spectrometry (HPLC-MS/MS) offers enhanced sensitivity and specificity for the qualitative and quantitative determination of this compound, particularly in complex matrices like cosmetics. google.com Conditions for HPLC-MS/MS analysis can involve using mobile phases like acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer, with detection by electric spray ion source (ESI) in positive ion scanning mode. google.com This method has been applied for rapid analysis of this compound in cosmetics with a reported detection limit of 0.05% (500 mg/kg) and good recovery rates. google.com
Other detection methods used with HPLC for alkanolamines, including this compound, include fluorescence detection after derivatization iarc.frjst.go.jp, evaporative light scattering detection (ELSD) nih.gov, and conductivity detection, although conductivity detection may have lower sensitivity for alkanolamines due to their low equivalent conductance. thermofisher.com Ion chromatography (IC) coupled with conductivity detection has also been used for this compound analysis in workplace air samples collected using aqueous hexanesulfonic acid. analytice.comiarc.frnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis
GC-MS is a powerful technique for the analysis of this compound, especially for trace levels and in various matrices. hpc-standards.comresearchgate.netscispace.comiteh.ai Similar to HPLC, derivatization is often necessary to improve the volatility and chromatographic behavior of this compound for GC analysis. researchgate.netscispace.comcapes.gov.brresearchgate.net Silylation, for example, using reagents like N,O-bis-(trimethylsilyl) acetamide, is a common derivatization method for ethanolamines prior to GC analysis. capes.gov.brhmdb.ca
GC-MS has been employed for the analysis of this compound in metalworking and cutting fluids after silylation. iarc.fr It is also used as a screening method for the rapid sampling and identification of this compound in cosmetics and their raw materials. iteh.aibsigroup.comasn.sn This method is considered reliable for quantification at this compound levels of 1000 mg/kg (0.1%), although lower concentrations or unusual matrices may present challenges like peak tailing. iteh.aibsigroup.comasn.sn Capillary GC with flame ionization detection (FID) has been described for determining this compound in fatty acid diethanolamides, using splitless injection of methanolic solutions. scispace.com GC with nitrogen-phosphorus detection (NPD) can offer high sensitivity for polar amines like this compound. researchgate.net
GC-MS provides characteristic fragment ions for the identification of this compound, particularly after derivatization. hmdb.ca
Chromatographic Separation Methods
Chromatographic techniques, including both liquid and gas chromatography, are fundamental for separating this compound from complex sample matrices before detection and quantification. researchgate.netscispace.comnih.gov
In HPLC, various column chemistries are used for this compound separation. Reversed-phase cation-exchange columns, such as Amaze SC, have been reported for separating this compound. helixchrom.com Mixed-mode columns, like Coresep 100, which retain bases using cation-exchange, are also suitable for separating ethanolamines. helixchrom.com Reversed-phase columns with low silanol (B1196071) activity, such as Newcrom R1, can be used with mobile phases containing acetonitrile, water, and an acid like phosphoric acid or formic acid (for MS compatibility). sielc.com Ion-exclusive chromatography and reversed-phase HPLC have also been used for this compound analysis in cosmetics and pharmaceuticals. iarc.fr
For GC separation, polar capillary columns are recommended for the analysis of polar amines like this compound. researchgate.net Wide-bore capillary columns, such as methyl silicone (Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (SPB-5), have been used for separating this compound in fatty acid diethanolamides. scispace.com Packed columns like OV-17-Chromosorb W HP have also been employed for separating silylated this compound and its degradation products. capes.gov.br
Ion chromatography utilizes ion-exchange principles for the separation of this compound. analytice.comthermofisher.comiarc.fr For example, using a Dionex OmniPac PAX-500 analytical column with a sodium hydroxide (B78521) and acetonitrile eluent allows for the retention and separation of alkanolamines by a reversed-phase mechanism. thermofisher.com
Advanced Detection Techniques (e.g., Field Asymmetric Ion Mobility Spectrometry)
Field Asymmetric Ion Mobility Spectrometry (FAIMS) is an advanced technique that has been explored for the rapid analysis of this compound. researchgate.net FAIMS separates gas-phase ions based on their differential mobility in high and low electric fields. lcms.cznih.gov This technique offers high sensitivity and fast detection speeds. researchgate.netnih.gov
The ion characteristic signal of this compound can be acquired by FAIMS using direct thermal desorption for sampling. researchgate.net FAIMS can be coupled with mass spectrometry (FAIMS-MS) to provide additional selectivity and improve the detection of analytes in challenging matrices. lcms.cz While FAIMS spectra of single chemicals are relatively easy to interpret, identifying specific chemicals in complex mixtures can be challenging, and methods like deep learning are being investigated to address this. nih.gov The limit of detection for this compound gas using FAIMS has been reported as 0.02 µg/L. researchgate.net
Sampling and Preparation Protocols for Environmental and Biological Matrices
Effective sampling and sample preparation are crucial steps for the accurate determination of this compound in various matrices, including environmental and biological samples. The specific protocol depends heavily on the matrix and the analytical technique to be used. thermofisher.comscispace.comnih.gov
For workplace air analysis, sampling typically involves drawing a known volume of air through a sorbent material. As mentioned earlier, XAD-2 resin coated with NITC is used, with subsequent desorption using a solvent like dimethyl formamide. osha.govkeikaventures.comnih.gov Another method for workplace air involves drawing the sample through aqueous hexanesulfonic acid for analysis by ion chromatography. iarc.frnih.gov
Analysis of this compound in water samples can involve direct injection for techniques like GC or HPLC with appropriate detectors, or may require extraction procedures. iarc.fr For instance, a method for determining this compound in systems containing copper(II) involves extracting the amines with acid after removing copper interference with a complex-forming agent, followed by liquid chromatography. rsc.org
In the analysis of fatty acid diethanolamides, samples may be prepared as methanolic solutions for GC analysis. scispace.com For cosmetics, sample preparation for HPLC-MS/MS analysis can involve weighing the cosmetic sample, adding alcohol, and performing ultrasonic assisted extraction, followed by centrifugation and membrane filtration. google.com
For environmental matrices like soil and groundwater, extraction methods are necessary. A method for the analysis of monoethanolamine (MEA) in environmental samples, which can be relevant for this compound, involved extraction from soil using HCl with chloroform (B151607) to inhibit microbial degradation. alberta.ca The extraction fluid is mixed with soil, settled, decanted, and centrifuged. alberta.ca Matrix spikes are used to assess the effectiveness of the extraction and measurement process. alberta.ca
When preparing standards and samples for ion chromatography of alkanolamines, it is recommended to prepare and store them in a basic solution, such as sodium hydroxide, as alkanolamines are not stable at low pH. thermofisher.com
The table below summarizes some of the analytical techniques discussed for the determination of this compound:
| Analytical Technique | Principle | Common Detection Methods Used with this compound | Sample Matrices | Notes |
| NMR Spectroscopy | Nuclear magnetic resonance | N/A (used for structural/mixture analysis) | Mixtures (e.g., in viscous solvents) | Useful for mixture component individualization in specific solvent systems. acs.orgnih.govresearchgate.net |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning/adsorption | UV (often with derivatization), Fluorescence (with derivatization), MS, ELSD, Conductivity | Air, Water, Cosmetics, Pharmaceuticals, Industrial fluids | Versatile, derivatization often required for adequate detection. thermofisher.comresearchgate.netresearchgate.netiarc.frosha.govkeikaventures.comgoogle.comjst.go.jpnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility, detection by mass-to-charge ratio | Mass Spectrometry (MS), Flame Ionization Detection (FID), Nitrogen-Phosphorus Detection (NPD) | Air, Water, Metalworking fluids, Cosmetics, Fatty acid diethanolamides | Powerful for trace analysis, derivatization often needed for volatility. hpc-standards.comresearchgate.netresearchgate.netiarc.frscispace.comiteh.aicapes.gov.brhmdb.ca |
| Ion Chromatography (IC) | Separation based on charge | Conductivity Detection | Air, Water | Suitable for ionic forms, sensitivity can be a consideration. analytice.comthermofisher.comiarc.frnih.gov |
| Field Asymmetric Ion Mobility Spectrometry (FAIMS) | Separation based on ion mobility in electric fields | Ion Current Measurement (often coupled with MS) | Air, Gas samples | Rapid screening technique, high sensitivity for volatile compounds. researchgate.netlcms.cznih.gov |
Industrial and Agricultural Applications of Diethanolamine: Research Perspectives
Diethanolamine (B148213) in Gas Purification and Carbon Capture Technologies
This compound is widely utilized as an absorbent in industrial gas purification processes, particularly for the removal of acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S) from natural gas and refinery streams. rockchemicalsinc.comgvchem.comgvchem.comfscichem.com This process, often referred to as gas sweetening or amine scrubbing, is crucial for meeting quality standards and preventing corrosion in downstream equipment. researchgate.netgasprocessingnews.com Research in this area focuses on understanding DEA's absorption capacity, optimizing regeneration methods, and mitigating associated challenges like corrosion.
Absorption Capacity and Regeneration Studies
DEA solutions absorb acidic gases through a chemical reaction, primarily forming carbamates when reacting with CO₂. nih.govmdpi.com Studies have investigated the absorption performance of DEA solutions under various conditions, including different concentrations and the presence of promoters or blends with other amines. For instance, research using a rotating spiral contactor explored CO₂ absorption from a nitrogen carrier gas using mixtures of DEA and water. The study found that the maximum gas flow rate for achieving 90% CO₂ removal occurred at a DEA mole fraction of approximately 0.072 (31% by mass). researchgate.net This indicates that there is an optimal DEA concentration for efficient absorption, influenced by factors like liquid viscosity and CO₂ capacity. researchgate.net
Blends of DEA with other amines, such as methylthis compound (MDEA) or tetraethylenepentamine (B85490) (TEPA), have also been studied to enhance absorption kinetics and reduce regeneration energy. nih.govaidic.it Research on a blended MDEA/DEA solution (30/20 wt%) showed faster absorption kinetics compared to a 20/20 wt% blend and demonstrated lower energy consumption during regeneration compared to using MDEA or DEA alone. aidic.it
Regeneration of the amine solution is a critical step in gas purification, requiring significant energy to reverse the absorption reaction and release the captured acidic gases. researchgate.netnih.gov Research explores methods to improve regeneration efficiency and reduce energy consumption. One novel approach involves using freshwater microalgae strains to remove dissolved CO₂ from saturated DEA solutions, demonstrating the potential for lower energy regeneration and the added benefit of biomass production. researchgate.net After this regeneration process, the DEA solution was reported to regain 85% of its initial CO₂ absorption capacity. researchgate.net
Corrosion Inhibition in Gas Sweetening Processes
While effective in absorbing acidic gases, amine solutions, including DEA, can contribute to the corrosion of process equipment, particularly in the regeneration section where temperatures are elevated. researchgate.netonepetro.org The presence of absorbed acidic gases like H₂S and CO₂, along with degradation products of the amines, can exacerbate corrosion problems. researchgate.netonepetro.org
Research into corrosion inhibition in gas sweetening processes involving DEA focuses on understanding the mechanisms of corrosion and developing effective inhibitors. Studies have investigated the effect of DEA concentration on the corrosion of steel, observing accelerated corrosion followed by passive film formation, with higher DEA concentrations leading to increased corrosion attack but a shorter time to passive film formation. researchgate.net
Degradation products of DEA, such as tris-hydroxyethylethylenediamine (THEED), can also influence corrosion activity and reduce the effectiveness of the DEA solution. onepetro.org THEED is formed when high temperatures in the regenerator, DEA, and CO₂ are present. onepetro.org Research explores methods to mitigate the formation of these degradation products and their impact on corrosion.
Corrosion inhibitors are commonly used in amine systems to protect metallic surfaces. utp.edu.myifpenergiesnouvelles.fr These inhibitors often work by forming a protective film on the metal surface, preventing the dissolution of metal ions. ifpenergiesnouvelles.fr Studies have investigated the effect of different types of corrosion inhibitors on foaming and corrosion in amine solutions, highlighting that the effectiveness can depend on the inhibitor type and operating conditions. utp.edu.myifpenergiesnouvelles.fr
This compound in Metalworking Fluids and Corrosion Inhibition
This compound is a common component in water-based metalworking fluids (MWFs), including soluble oils, semi-synthetic, and synthetic fluids. nih.goviarc.fr Its inclusion serves multiple purposes, primarily as a corrosion inhibitor and a pH adjuster. prochembusiness.comalphachem.bizgreengubregroup.com MWFs are essential in machining and metal-forming operations for lubrication, cooling, and protecting metal surfaces from rust and degradation. greengubregroup.comchemceed.com
Formulation Studies for Enhanced Performance and Reduced Exposure
Research in metalworking fluids focuses on developing formulations that provide enhanced performance, including superior corrosion inhibition, lubrication, and stability, while also considering factors like reduced exposure to potentially harmful components. DEA is often used in conjunction with other additives in MWF formulations.
Studies have explored synergistic combinations of components for improved rust inhibition in water-based machining fluids. One such formulation includes an amphoteric imidazole (B134444) derivative, a free amine (such as DEA or triethanolamine), and amine salts of dicarboxylic acids. google.com Research has indicated that specific weight ratios of the amine salt to the free amine are critical for achieving synergistic corrosion inhibition. google.com For instance, a weight ratio of about 3:8 to 5:8 of the this compound or triethanolamine (B1662121) salt of a C₈ to C₁₄ dicarboxylic acid to the free amine was found to be effective, with a 4:8 ratio being particularly preferred for providing ferrous corrosion inhibition at high dilution, good wetting, detergency, and hard water compatibility. google.com
Mechanisms of Corrosion Inhibition
This compound acts as a corrosion inhibitor in metalworking fluids through several mechanisms. It functions as a weak base, helping to maintain the alkaline pH of MWFs (typically pH 8.0-9.5), which is important for reducing corrosion and microbial growth. researchgate.net By neutralizing acidic components that may be introduced or generated during metalworking processes, DEA helps to create a less aggressive environment for the metal surfaces. greengubregroup.com
Furthermore, DEA can form a protective film on metal surfaces, which acts as a barrier to prevent corrosive substances like water and oxygen from reaching the metal. alphachem.bizgreengubregroup.comlerochem.eu This film formation helps to safeguard against rust and degradation, prolonging the lifespan of machinery and equipment. greengubregroup.com Electrochemical methods, such as current-potential measurements and impedance spectroscopy, are used in research to gain deeper insights into the mechanisms of corrosion inhibition and the interactions between inhibitors like DEA and metal surfaces. evonik.com These studies help to understand how corrosion inhibitors function at a molecular level and how their effectiveness can be optimized in different metalworking fluid formulations.
This compound as a Chemical Intermediate in Agrochemicals
This compound serves as a key chemical intermediate in the synthesis of various agricultural chemicals, including herbicides and pesticides. rockchemicalsinc.comgvchem.comfscichem.comebsco.com In this role, DEA is not typically the active ingredient itself but is used in the production of compounds that are then formulated into agrochemical products.
One prominent example of DEA's use as an intermediate is in the production of the herbicide glyphosate (B1671968). gvchem.comgvchem.combdmaee.netsunrisechemical.comatamanchemicals.com The reaction of DEA with other chemicals leads to the formation of the glyphosate molecule or related compounds used in herbicide formulations.
Beyond glyphosate, DEA is also utilized in the synthesis of other pesticides, such as insecticides and fungicides. fscichem.com Its chemical structure, with both amine and hydroxyl groups, makes it a versatile building block for creating complex organic molecules used in these applications.
Synthesis of Herbicides and Pesticides
This compound serves as a chemical building block in the synthesis of various agrochemicals, including herbicides and pesticides diplomatacomercial.com. Its role in the production of these compounds is significant for enhancing crop yields and protecting plants diplomatacomercial.com. Research indicates that this compound can be used in the formulation of pesticide products, where its surfactant properties improve the spread and adhesion of active ingredients on plant surfaces, leading to better coverage and effectiveness against pests diplomatacomercial.com. This contributes to more efficient pest control and potentially reduces the need for excessive chemical applications diplomatacomercial.com.
Studies have explored the use of diethanolamide surfactant derived from sources like palm oil in herbicide formulations, specifically with active ingredients such as isopropylamine (B41738) glyphosate umy.ac.idresearchgate.net. Research has shown that the addition of this compound surfactant can significantly affect the characteristics of herbicide formulations, influencing properties like surface tension and contact angle umy.ac.id. For instance, a study found that a 5% concentration of this compound surfactant resulted in a herbicide formulation with the lowest surface tension and contact angle, indicating improved wetting properties umy.ac.id.
Impact on Crop Yields and Plant Protection
This compound's impact on crop yields and plant protection is primarily linked to its use in agricultural formulations. As a surfactant and emulsifier, DEA aids in the distribution of agrochemicals across plant surfaces, which is crucial for effective pest control and nutrient delivery diplomatacomercial.com. Its compatibility with various agricultural chemicals, including herbicides, fungicides, and insecticides, allows for the creation of multi-functional products addressing several agricultural challenges simultaneously diplomatacomercial.com.
Furthermore, this compound is sometimes incorporated into fertilizers to enhance nutrient absorption by plants diplomatacomercial.com. By adjusting soil pH levels, DEA can create optimal conditions for nutrient uptake, potentially leading to healthier crops and improved yields diplomatacomercial.com.
Research has also investigated the uptake of this compound by plants when present in irrigation water. A greenhouse experiment with wheat demonstrated that this compound had significantly higher uptake into both wheat grain and stems compared to control plants not exposed to the chemical nih.gov. This uptake could potentially impact plant growth, with observations of increased stem height and grain weight in treated wheat plants, possibly due to increased nitrogen application nih.gov.
This compound in Textile Processing and Finishing
This compound is extensively utilized in textile finishing processes for treating various fibers, including cotton, wool, and synthetics diplomatacomercial.com. Its application in this sector aims to modify the surface characteristics of these materials diplomatacomercial.com.
Dye Uptake and Fixation Enhancement
In textile finishing, this compound plays a role in improving dye uptake and fixation diplomatacomercial.com. By modifying the fiber surface, DEA helps ensure vibrant and long-lasting colors in finished textile goods diplomatacomercial.com. Research in textile dyeing explores the use of chemical auxiliaries to enhance dye uptake and fixation refashion.fr. While some studies focus on other amines like triethanolamine for improving color yield and dye fixation on cotton fabric, the principle of using alkanolamines to enhance the accessibility of the cellulose (B213188) structure and modify the dye state is relevant to understanding DEA's function in dye uptake juniperpublishers.com.
Fabric Softening Mechanisms
This compound also serves as a softening agent in the textile sector diplomatacomercial.com. Fabric softeners generally function by reducing friction between fibers researchgate.net. While the precise mechanisms of fabric softening are still an area of research, the use of cationic surfactants, often derived from fatty acids and amines, is common in fabric softeners due to their ability to impart softness and antistatic properties researchgate.net. This compound's role in the production of fatty acid diethanolamides, which are used in various consumer products including those for personal care and potentially fabric treatment, aligns with its application in achieving desired fabric finishes nih.gov.
This compound in Detergent and Surfactant Formulations
This compound is a crucial compound in the formulation of detergents and surfactants diplomatacomercial.com. Its chemical structure allows it to perform multiple functions within these products diplomatacomercial.com.
Surfactant Properties and Cleaning Efficiency
This compound's surfactant properties are particularly beneficial in cleaning agents diplomatacomercial.com. As a surfactant, it lowers the surface tension of liquids, improving their ability to spread and wet surfaces diplomatacomercial.comdiplomatacomercial.com. This enhanced wetting allows cleaning agents to penetrate dirt and grease more effectively diplomatacomercial.com. DEA also contributes to the emulsification of oils and the suspension of dirt, facilitating their removal during the cleaning process diplomatacomercial.com. These characteristics are vital for the effectiveness of various cleaning products, including detergents, degreasers, and multi-surface cleaners diplomatacomercial.com.
Furthermore, this compound acts as a pH adjuster in cleaning formulations, which helps stabilize the product and ensures optimal performance diplomatacomercial.comdiplomatacomercial.com. Its ability to function effectively in both acidic and alkaline environments makes it suitable for a wide range of cleaning applications diplomatacomercial.com. Research into the synthesis of diethanolamide surfactants from renewable resources like palm oil highlights their ability to reduce surface tension, a key property for cleaning efficacy atlantis-press.comresearchgate.net.
Emulsifying and Foaming Agent Properties
This compound and its derivatives, particularly fatty acid diethanolamides, are widely recognized for their utility as emulsifying and foaming agents. atamanchemicals.comebsco.com Fatty acid diethanolamides are amphiphilic compounds formed through the reaction of this compound with fatty acids. wikipedia.orgatamanchemicals.com These amides are common components in cosmetic and personal care products, such as shampoos, soaps, and lotions, where they contribute to creating a creamy texture and stable foam. atamanchemicals.comebsco.comresearchpublish.comresearchgate.netfda.gov
Research into the properties of fatty acid diethanolamides, such as cocamide this compound (cocamide DEA), has demonstrated their effectiveness as non-ionic surfactants. atamanchemicals.comscialert.netresearchgate.net Studies investigating the stability of water-in-crude oil emulsions have utilized cocamide DEA as an emulsifying agent. scialert.netresearchgate.net Experimental results indicated that cocamide DEA was effective in stabilizing these emulsions, with higher concentrations generally leading to greater stability and reduced water separation over time compared to other emulsifiers like Span83. scialert.netresearchgate.net The viscosity of the emulsions was observed to increase with higher water content and emulsifier concentration. researchgate.net
In the context of polyurethane foams, this compound can influence foam morphology and properties. researchgate.net As a crosslinking agent in molded flexible polyurethane foams, this compound has been shown to affect the association of the urea (B33335) phase within the polymer structure. researchgate.net Studies using techniques like FTIR and WAXS have indicated that the addition of this compound can disrupt bidentate hydrogen bonding in the hard domains of the polymer, leading to changes in the local ordering of urea hard segments. researchgate.net This can influence the viscoelastic properties and the degree of microphase separation within the foam. researchgate.net Furthermore, the addition of this compound can impact the stability of cell walls during foam formation, potentially leading to the formation of closed cells if over-stabilization occurs. researchgate.net
Foaming behavior in various systems, including alkanolamine solutions used in gas sweetening plants, is influenced by physical properties such as viscosity, density, and surface tension. utp.edu.my Higher solution viscosity generally correlates with a greater tendency for foaming. utp.edu.my While increased temperature can decrease surface tension and density, potentially enhancing foam formation, the effect of viscosity is often considered more significant. utp.edu.my Research has also explored the impact of contaminants and process parameters on foaming in these systems. utp.edu.my
Research into this compound in Pharmaceutical Formulations
This compound has been explored in the context of pharmaceutical formulations, primarily for its solvent properties. researchpublish.comatamanchemicals.comatamankimya.com
Solvent Properties for Drug Administration
Aqueous solutions of this compound have been utilized as solvents for the administration of various drugs, particularly for intravenous applications. nih.govresearchpublish.comcdc.govepa.gov This application leverages this compound's miscibility with water and its ability to solubilize certain drug compounds. nih.govnih.gov Research indicates that this compound is used in the preparation of some pharmaceutical formulations, highlighting its role as a solvent or processing aid in the development of certain drug products. atamankimya.com
While the specific research findings on the solvent properties of this compound for drug administration within the provided search results are limited in detail regarding particular drugs or formulation characteristics, the consistent mention across multiple sources underscores its established use in this capacity. nih.govresearchpublish.comatamankimya.comcdc.govepa.gov
Occupational and Environmental Exposure Assessments
Measurement and Monitoring of Diethanolamine (B148213) in Workplace Environments
Occupational exposure to this compound can occur through inhalation of vapors and aerosols or via dermal contact, particularly in industries utilizing metalworking fluids and in processes like road paving. iarc.frnih.govnih.gov Monitoring techniques are employed to quantify this compound levels in the air and to assess dermal exposure.
Workplace air monitoring for this compound involves collecting air samples and subsequently analyzing them. One method described involves drawing air through aqueous hexanesulfonic acid, followed by analysis using ion chromatography. This method has a reported limit of detection of 13 µg per sample. iarc.fr Another technique utilizes sampling tubes containing XAD-2 resin coated with 10% 1-naphthylisothiocyanate. The samples are then desorbed and analyzed by high-performance liquid chromatography (HPLC) with ultraviolet detection. nih.gov The range for the method using sulfuric acid-treated glass fiber filters is 0.30–19.5 mg for a 100-L air sample. nih.gov
Studies have measured this compound concentrations in various occupational settings. In nine machine shops in Finland, the median air concentration of this compound was found to be 64 µg/m³. nih.gov In road paving, a stationary sample at a slurry machine discharging a bitumen emulsion containing 0.2% this compound detected a level of 0.05 mg/m³, though personal exposures were below the detection limit of 0.02 mg/m³. iarc.frnih.govatamanchemicals.com
Exposure to this compound from metalworking fluids has been assessed by analyzing aqueous hand-washing solutions and personal air samples collected on acid-treated glass fiber filters using high-performance liquid chromatography/mass spectrometry (LC-MS). nih.govoup.com
Air Monitoring Techniques
Exposure through Consumer Products and Contaminant Levels
The general population can be exposed to this compound through contact with a variety of consumer products, particularly personal care products. iarc.frnih.govnih.govnih.govebsco.com
This compound is not known to occur naturally but is present as a contaminant in fatty acid-diethanolamine condensates, such as cocamide this compound, lauramide this compound, linoleamide (B162930) this compound, and oleamide (B13806) this compound, which are used in cosmetics as emulsifiers, thickeners, wetting agents, and detergents. iarc.frnih.govatamanchemicals.comalsglobal.com Free this compound levels in these condensates can range from less than 1% to nearly 19%. iarc.frnih.gov this compound can also be a contaminant in triethanolamine (B1662121) products. iarc.frnih.gov
The concentration of this compound in cosmetic formulations can vary widely, potentially ranging from 1% to 25%. iarc.frnih.gov Fatty acid diethanolamides may contain 4% to 33% this compound and are present in cosmetics at concentrations from less than 0.1% to 50%. nih.govatamanchemicals.com
Specific product analyses have shown varying levels of this compound. In a study, two shampoo formulations containing 4% coconut diethanolamide were found to contain 0.98% this compound. nih.gov Shampoos and a bubble bath with 4.75% lauramide this compound contained 0.25% this compound. nih.gov A leave-on emulsion with 2% triethanolamine contained 0.008% this compound, while oxidative hair dyes with 1.4% or 4.7% lauramide this compound contained 0.075% and 0.25% this compound, respectively. nih.gov
Levels of this compound in shampoo products can be determined by liquid chromatography/thermal energy analysis after conversion to N-nitrosothis compound. nih.gov
Here is a table summarizing some reported this compound content in personal care products:
| Product Type | Ingredient (if specified) | Reported this compound Content | Source |
| Cosmetic Formulations | - | 1% to 25% (potential range) | iarc.frnih.gov |
| Fatty Acid Diethanolamides | - | 4% to 33% | nih.govatamanchemicals.com |
| Cosmetics | Fatty acid diethanolamides | < 0.1% to 50% | nih.govatamanchemicals.com |
| Shampoo | 4% Coconut diethanolamide | 0.98% | nih.gov |
| Shampoo / Bubble Bath | 4.75% Lauramide this compound | 0.25% | nih.gov |
| Leave-on Emulsion | 2% Triethanolamine | 0.008% | nih.gov |
| Oxidative Hair Dye | 1.4% Lauramide this compound | 0.075% | nih.gov |
| Oxidative Hair Dye | 4.7% Lauramide this compound | 0.25% | nih.gov |
This compound can be absorbed through the skin, which is a primary route of exposure from personal care products. 7thcreations.net Studies using excised human skin have investigated the percutaneous penetration of this compound from cosmetic formulations. europa.eunih.govresearchgate.net
In studies with shampoos and hair dyes, approximately 0.1% of the applied dose of 14C-labelled this compound was absorbed into the receptor fluid after 5-30 minutes. nih.goveuropa.eu For a body lotion formulation in a 72-hour repeated dose study, nearly 30% of the applied this compound accumulated in the skin, and approximately 1% was absorbed into the receptor fluid. nih.goveuropa.eu Another study found that after 24 hours, most of the absorbed dose from shampoos (2.8%), hair dyes (2.9%), and body lotions (10.0%) was found within the skin itself. europa.eu Permeation through human skin from various cosmetic vehicles under in-use conditions was found to be very low, ranging from 1 to 48 ng/cm² over 24 hours. nih.gov
Differences in dermal penetration have been observed between different lotion formulations. researchgate.net For instance, in one study, the amount of this compound absorbed into the receptor fluid after 24 hours was 0.6% for one body lotion product and 1.2% for another. researchgate.net Studies have also indicated that 62-68% of this compound in hair shampoo formulations was absorbed into the stratum corneum layer of in vitro human skin models upon short-term exposure. researchgate.net
The rate and extent of dermal absorption can be influenced by factors such as the formulation of the product, the duration of contact, and the integrity of the skin. europa.eu
This compound Content in Personal Care Products
Modeling and Prediction of Exposure Pathways
Modeling and prediction play a role in assessing potential exposure pathways, particularly when measured data are limited. These approaches can help estimate human exposure levels and identify potential routes of concern. oecd.org
For predicting dermal exposure, while monitoring data are generally preferred, modeling techniques can be utilized, although standardized methods for estimating dermal exposure through modeling are still developing. oecd.org Assessments based on specific worker activities and processes are necessary to account for variations in exposure magnitude, frequency, and duration. oecd.org
Modeling can also be used to estimate exposure from consumer products based on product type, use patterns, and concentrations of the substance. researchgate.net These models can help in calculating risk assessments, such as the margin of exposure. researchgate.net
Modeling approaches for assessing inhalation exposure can involve using analogy to other chemical substances, generic scenarios, or mass balance models. oecd.org
While specific detailed models for predicting this compound exposure pathways were not extensively described in the search results beyond their general application in exposure assessment, the principles of modeling are applied to estimate potential exposure levels based on available data on sources, uses, and physical-chemical properties that influence its distribution and transport in the environment and potential for human contact. nih.govnih.govepa.gov
Regulatory Science and Risk Assessment of Diethanolamine
International and National Regulatory Frameworks
Regulatory bodies worldwide have assessed diethanolamine (B148213) due to its widespread use in various industrial and consumer products, including cosmetics, personal care items, and detergents, as well as in gas sweetening processes in oil refineries. wikipedia.orgsafecosmetics.org
Classification by Regulatory Bodies (e.g., IARC, NTP, EPA, EU)
Several international and national organizations have classified this compound based on available scientific evidence regarding its potential health effects.
The International Agency for Research on Cancer (IARC) classified this compound as possibly carcinogenic to humans (Group 2B) in 2013. This classification was based on sufficient evidence of carcinogenicity in experimental animals. europa.eu
The U.S. National Toxicology Program (NTP) conducted studies that indicated lifetime dermal exposure to this compound increased the incidence and multiplicity of liver tumors in mice. researchgate.netepa.gov The NTP studies also reported an increased incidence of kidney tumors in mice from dermal exposure. epa.gov However, DEA was not found to be carcinogenic in rats in NTP studies. researchgate.net
The U.S. Environmental Protection Agency (EPA) has not classified this compound for carcinogenicity. epa.gov
In the European Union, this compound is classified under the CLP Regulation (EC) No 1272/2008. It is classified as harmful if swallowed (Acute Tox. 4), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause damage to organs through prolonged or repeated exposure (STOT RE 2). moellerchemie.comchemius.netwindows.net Additionally, based on available data, this compound is classified and labelled as suspected of damaging fertility or the unborn child (Repr. 2; H361fd) according to the CLP Regulation. chemius.neteuropa.eu
The state of California has listed this compound as a carcinogen under Proposition 65 since 2012. exponent.com
Here is a summary of classifications by various regulatory bodies:
| Regulatory Body | Classification for Carcinogenicity | Other Relevant Classifications (EU CLP) |
| IARC | Group 2B (Possibly carcinogenic to humans) europa.eu | Not applicable |
| NTP | Evidence of carcinogenicity in mice (dermal exposure) researchgate.netepa.gov | Not applicable |
| EPA | Not classified epa.gov | Not applicable |
| EU (CLP) | Not classified for carcinogenicity petrochemistry.eu | Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), STOT RE 2 (H373), Repr. 2 (H361fd) moellerchemie.comchemius.netwindows.neteuropa.eu |
| California (Prop 65) | Listed as a carcinogen exponent.com | Not applicable |
Specific Regulations in Cosmetics and Consumer Products
Due to concerns about the potential for this compound to form carcinogenic nitrosamines, particularly N-nitrosothis compound (NDEA), its use in certain consumer products is restricted or prohibited in various regions. safecosmetics.orgeuropa.eu
In the European Union, dialkanolamines and their salts, including this compound, are prohibited for use in cosmetic products under Regulation (EC) No 1223/2009 (recast of Cosmetics Directive 76/768/EEC), Annex II (total ban), entry 411. europa.eu This prohibition is based on the concern that secondary amines like this compound can convert into potentially carcinogenic N-nitrosamines. europa.eu
The U.S. Food and Drug Administration (FDA) notes that while the NTP study in 1998 found an association between topical application of DEA and certain DEA-related ingredients and cancer in laboratory animals, it did not establish a link between DEA and the risk of cancer in humans. fda.gov The FDA believes that at present, there is no reason for consumers to be alarmed based on the use of these substances in cosmetics, though consumers can avoid products containing DEA and related ingredients by checking the ingredient list. fda.gov DEA and DEA-related ingredients function as emulsifiers, foaming agents, or pH adjusters in cosmetics. fda.gov DEA may be unintentionally present as a low-level contaminant in ingredients like diethanolamides and triethanolamines, which are used in personal care products. exponent.com
In Canada, a draft screening assessment for the Alkanolamines and Fatty Alkanolamides Group, which includes DEA, notes that IARC has classified DEA and coconut oil this compound condensate as possibly carcinogenic to humans. canada.ca Laboratory studies showed increased liver tumors with DEA, as well as with lauramide DEA and coconut oil this compound condensate due to residual DEA. canada.ca
Human Health Risk Assessment Methodologies
Human health risk assessment for this compound involves evaluating potential exposure pathways and the likelihood of adverse health effects based on toxicity data. moellerchemie.com Key aspects include analyzing the dose-response relationship and extrapolating findings from animal studies to assess human relevance. nih.govfishersci.cacarlroth.com
Dose-Response Relationship Analysis
Dose-response analysis is a critical component of risk assessment, aiming to establish a quantitative relationship between the level of exposure to a substance and the incidence or severity of an effect. For this compound, studies have investigated dose-response relationships for various endpoints in experimental animals.
For instance, a study investigating the effects of dermally applied this compound on neurogenesis in the fetal mouse hippocampus established dose-response relationships for this effect. Timed-pregnant mice were dosed dermally with DEA at various levels (0, 5, 40, 60, and 80 mg/kg body/day). nih.govresearchgate.net Fetuses from dams treated with 80 mg/kg body/day DEA showed decreased neural progenitor cell mitosis and increased rates of apoptosis in the fetal hippocampus. nih.govresearchgate.net At doses below 80 mg/kg body/day, no differences were observed compared to control groups. nih.govresearchgate.net
Studies by the NTP involving lifetime dermal exposure of mice to this compound at doses of 40, 80, or 160 mg/kg body weight, 5 days per week for 103 weeks, showed dose-dependent increases in hepatocellular neoplasms in male and female mice, and a positive trend in the incidence of renal tubular adenoma in treated males at all doses. europa.eu
Data from toxicity tests in rats for oral exposure identified a LOAEL (Lowest Observed Adverse Effect Level) of 14 mg/kg/day based on effects such as anemia, nephropathy, and tubular mineralization. env.go.jp This was used to derive a "non-toxic level" for oral exposure. env.go.jp
Extrapolation of Animal Data to Human Relevance
Extrapolating findings from animal studies to predict potential human health risks is a complex process in risk assessment. For this compound, this involves considering species differences in toxicokinetics, metabolism, and susceptibility to observed effects. nih.govfishersci.cacarlroth.com
The carcinogenicity findings in mice, particularly the liver tumors, have been a focus of this extrapolation. Studies on the mode of action for liver tumors induced by DEA in mice suggest a non-genotoxic mechanism potentially involving the perturbation of choline (B1196258) homeostasis and hepatic methylation reactions. researchgate.net While choline is an essential nutrient in mammals and this mode of action is qualitatively applicable to humans, there are marked species differences in susceptibility to choline deficiency, with rats and mice being more susceptible. researchgate.netnih.gov The relationship between this compound exposure, reduced liver choline levels, and liver cancer development in humans is not known. nih.gov
Regarding the kidney tumors observed in male mice, the relevance of these findings to human cancer risk is currently unclear. santos.com
For developmental toxicity, studies in animals have shown adverse effects on reproduction at dose levels that also caused maternal toxicity. europa.eu According to EU regulations, classification for reproductive toxicity may still be considered even if developmental toxicity occurs in association with maternal toxicity, although Category 2 might be more appropriate than Category 1 in such cases. europa.eu
In a small study with human subjects, dermal treatment with a lotion containing DEA resulted in detectable plasma concentrations of DEA and a metabolite, but these levels were significantly lower than those associated with perturbed brain development in mice. nih.govresearchgate.net
Risk assessments sometimes use uncertainty factors to account for the extrapolation from animal data to humans and for variations within the human population. For example, in one assessment, a factor of 10 was used for extrapolation from animals to humans, and another factor was applied for carcinogenicity in animals when calculating a Margin of Exposure (MOE). env.go.jp
Environmental Risk Assessment Methodologies
Environmental risk assessment for this compound evaluates its potential impact on various environmental compartments, including water, soil, and air, and the organisms within these environments. carlroth.comnih.gov Methodologies typically involve assessing the substance's environmental fate properties and its toxicity to aquatic and terrestrial organisms.
This compound is readily biodegradable, meaning it breaks down relatively quickly in the environment. santos.com Studies have shown significant degradation within days and weeks under aerobic conditions. santos.com
Based on its physicochemical properties, such as its low log Kow (-2.46) and estimated Bioconcentration Factor (BCF) of 2.3, this compound is not expected to bioaccumulate in organisms to a significant extent. santos.com It also has a low potential to adsorb to soil. santos.com
This compound is highly soluble in water. santos.com Based on its Henry's Law Constant, it is not expected to evaporate significantly from water surfaces into the atmosphere. santos.com However, if released into the atmosphere, it is expected to be rapidly degraded by photochemical processes, with an estimated half-life of 4.2 hours. santos.com
Studies on the aquatic toxicity of this compound indicate moderate acute toxicity to aquatic organisms. santos.com Chronic aquatic toxicity studies have shown EC10 or NOEC values greater than 0.1 mg/L, suggesting it does not meet the screening criteria for toxicity based on these endpoints. santos.com
Environmental risk assessments consider potential exposure levels in different environmental media and compare them to toxicity data for relevant organisms to determine the likelihood of adverse environmental effects. For example, predicted environmental concentrations in water bodies are compared to toxicity thresholds for aquatic life.
The methodology for assessing Persistent, Bioaccumulative, and Toxic (PBT) substances is often based on criteria like those from the Australian and EU REACH frameworks. santos.com Based on its ready biodegradability and low bioaccumulation potential, this compound does not meet the screening criteria for persistence or bioaccumulation. santos.comcarlroth.com It also does not meet the screening criteria for toxicity based on chronic aquatic toxicity data. santos.com
This compound is not considered an endocrine disruptor at concentrations ≥ 0.1%. carlroth.com
| Environmental Fate Property | Assessment |
| Biodegradability | Readily biodegradable santos.com |
| Bioaccumulation Potential | Low (BCF = 2.3) santos.com |
| Adsorption to Soil | Low potential santos.com |
| Volatilization from Water | Not expected to evaporate significantly santos.com |
| Atmospheric Half-life | ~4.2 hours (photochemical degradation) santos.com |
Persistence, Bioaccumulation, and Toxicity (PBT) Assessment
A key aspect of regulatory science involves evaluating the persistence, bioaccumulation, and toxicity (PBT) of chemical substances in the environment. This assessment helps determine the potential for a substance to remain in the environment, accumulate in organisms, and cause adverse effects.
Persistence: this compound is generally considered readily biodegradable. Studies indicate significant degradation over short periods. For instance, in an OECD 301F test, 93% degradation was observed after 28 days. In modified OECD 301E tests using river or pond water, degradation rates of 93% and 97% were reported after 28 days. santos.com This rapid biodegradation suggests that DEA does not meet the screening criteria for persistence, as its half-life is substantially less than 60 days. santos.com However, its potential for mobility in soil is considered very high due to a low estimated soil adsorption coefficient (Koc) value. redox.com Volatilization from water or moist soil is not expected to be a significant environmental fate process. redox.com
Toxicity: In the context of PBT assessment, toxicity primarily considers environmental endpoints. This compound exhibits moderate acute toxicity to aquatic organisms. santos.comredox.comictulsa.com While some acute aquatic toxicity data is available, chronic toxicity studies indicate that DEA does not meet the screening criteria for toxicity. santos.com For example, chronic NOEC values for aquatic invertebrates (Daphnia magna) are reported at 0.78 mg/L over 21 days. redox.comcarlroth.comictulsa.com
Based on available data, this compound is generally not considered a PBT substance as it does not meet the screening criteria for persistence, bioaccumulation, or toxicity in the context of a PBT assessment. santos.commoellerchemie.comwindows.netchemos.de
Here is a summary of key environmental fate properties:
| Property | Value | Source |
| Biodegradation (OECD 301F) | 93% after 28 days | santos.comredox.com |
| Bioaccumulation Factor (BCF) | Estimated 2.3 - 3.16 | santos.comredox.comnih.govictulsa.com |
| log Kow | -2.46 (at 25 °C) | redox.comcarlroth.com |
| Soil Adsorption Coefficient (Koc) | Estimated 1 (very high mobility) | redox.com |
| Acute Aquatic Toxicity (Fish) | LC50: 460 mg/l (96 h) | carlroth.com |
| Acute Aquatic Toxicity (Daphnia magna) | EC50: 30.1 - 55 mg/l (48 h) | carlroth.comictulsa.com |
| Acute Aquatic Toxicity (Algae) | ErC50: 9.5 mg/l (72 h) | carlroth.com |
| Chronic Aquatic Toxicity (Daphnia magna) | NOEC: 0.78 mg/l (21 d) | redox.comcarlroth.comictulsa.com |
Public Health Implications and Policy Development
While this compound may not meet the formal PBT criteria, its widespread use and potential for environmental release raise public health considerations, particularly regarding indirect exposure and the formation of transformation products.
This compound is used in numerous consumer products, including cosmetics, shampoos, and cleaning agents, leading to potential dermal exposure for the general population. alsglobal.comcdc.govepa.govebsco.com Occupational exposure can occur through inhalation and dermal contact in various industries, such as metalworking and manufacturing. cdc.govepa.govebsco.com
A significant public health concern associated with DEA is its potential to react with nitrosating agents to form N-nitrosothis compound (NDELA), a known carcinogen. 7thcreations.netnih.gov Although levels of NDELA in personal care products have reportedly declined, the potential for its formation remains a focus of regulatory attention. nih.gov
Policy development regarding this compound has evolved based on scientific understanding of its potential risks. Regulatory agencies in various countries have implemented measures to control its use. In the United States, the Environmental Protection Agency (EPA) considers DEA a hazardous air pollutant and includes it on the Toxics Release Inventory. alsglobal.com The EPA also evaluates the environmental impact of DEA and enforces regulations limiting its environmental release. diplomatacomercial.com California lists DEA under Proposition 65 as a chemical known to cause cancer, requiring warning labels on products containing it. alsglobal.com7thcreations.net The US Food and Drug Administration has urged the cosmetics industry to minimize NDELA formation and has placed limitations on DEA concentration in products intended for skin contact. ebsco.com
In contrast, the European Union has adopted a more stringent approach, banning DEA and related compounds in cosmetics due to potential carcinogenic risks. ebsco.com7thcreations.net Regulatory compliance for this compound involves adherence to regulations governing emissions, waste disposal, and water usage to prevent environmental contamination. diplomatacomercial.com Companies are required to maintain documentation of their compliance efforts, including environmental assessments. diplomatacomercial.com
The regulation of this compound highlights the intersection of environmental fate, potential for transformation product formation, and human exposure pathways in shaping public health policy. Ongoing assessment and monitoring are essential to manage potential risks associated with this widely used chemical.
Future Research Directions and Emerging Areas
Development of Safer Diethanolamine (B148213) Alternatives and Substitutes
Research is actively exploring the development of safer and more environmentally friendly alternatives to this compound. This is driven by increasing awareness regarding health and sustainability concerns associated with DEA, particularly in consumer products and industrial applications. market.us The demand for green, non-toxic alternatives is rising, leading industries to seek plant-based emulsifiers and surfactants as potential substitutes in sectors such as personal care, agriculture, and cleaning products. market.us
Efforts are underway to identify and develop new amines with higher selectivity for carbon dioxide (CO₂) absorption and reduced toxicity, particularly in gas treatment applications where DEA is commonly used. atamanchemicals.com Research also focuses on improving the efficiency of existing alternatives by modifying their chemical structures. atamanchemicals.com The chemical industry is under pressure to adopt green chemistry practices, which includes research into renewable feedstocks, energy-efficient production methods, and low-emission processes for producing chemicals, including alternatives to DEA. atamanchemicals.com
Manufacturers are increasingly developing eco-friendly product lines that integrate biodegradable surfactants for personal care applications, some of which may involve DEA in more sustainable formulations. globalgrowthinsights.comtheinsightpartners.com Companies are also introducing low-nitrosamine DEA formulations to address health concerns, aiming to increase adoption in the cosmetics sector. globalgrowthinsights.com In agrochemicals, research is focused on developing DEA-based herbicides with improved efficiency and reduced environmental footprints. globalgrowthinsights.com
Advanced Toxicological Modeling and In Silico Studies
Advanced toxicological modeling and in silico studies represent a crucial area for future research into this compound. These computational approaches are valuable for predicting potential toxic effects of chemicals, including DEA, in a more rapid and cost-effective manner compared to traditional experimental methods. researchgate.net In silico studies can help reduce the need for animal testing, addressing ethical concerns. researchgate.net
Research in this area involves developing and refining models to predict acute systemic toxicity and organ-specific toxicity. researchgate.net Publicly available databases and in vitro exposure data are integrated with modeling receptor interactions to evaluate the endocrine disrupting potential of industrial chemicals like DEA. nih.gov Studies have shown that in silico assessments can suggest that certain chemicals, including DEA, may alter the activity of receptors such as the estrogen receptor (ER). nih.gov
Limitations in current in silico models include a lack of comprehensive toxicity data for all substances, the potential for overly simplistic modeling of certain endpoints, and challenges in ensuring the applicability domain of models. researchgate.net Future research aims to overcome these limitations to improve the accuracy and reliability of in silico predictions for DEA toxicity.
Long-Term Epidemiological Studies on Human Exposure
There is a recognized need for more long-term epidemiological studies to understand the effects of chronic this compound exposure in humans. ca.govepa.gov While animal studies have indicated potential health concerns, including links to liver and kidney cancers in mice, the relevance of these findings to human health is not yet clear due to insufficient epidemiological evidence. epa.govebsco.com
Existing data on human exposure, particularly chronic exposure, is limited. ca.gov Occupational monitoring studies have provided some insights into workplace air concentrations of DEA, but comprehensive long-term data on various exposure routes and their health outcomes in humans are lacking. ca.govnih.gov
Future research should focus on conducting well-designed epidemiological studies to investigate potential links between long-term human exposure to DEA from various sources (e.g., occupational, consumer products) and health effects, including but not limited to, potential carcinogenic effects, reproductive and developmental toxicity, and effects on the nervous system, liver, and kidney. ca.govepa.govbiorxiv.orgbiorxiv.orgepa.gov Studies are also needed to explore the potential neurodevelopmental outcomes associated with DEA exposure, particularly in vulnerable populations such as women of childbearing age. biorxiv.org
Research on this compound in Sustainable Chemistry and Circular Economy
Research is increasingly exploring the role of this compound within the frameworks of sustainable chemistry and the circular economy. This involves investigating ways to utilize DEA and its waste streams more efficiently, reduce environmental impact, and promote resource recovery and recycling. scilit.comiza.org
One area of research involves the application of DEA waste liquid from processes like carbon dioxide absorption in cement-based materials. Studies have shown that adding treated DEA waste liquid can enhance the mechanical strength of cement and promote the recycling of waste streams, contributing to a circular economy model. scilit.com
The growing demand for sustainable technologies is driving research into more eco-friendly methods for synthesizing chemicals, including exploring bio-based feedstocks or renewable sources to replace petrochemical-derived reagents used in the production of substances like Methylthis compound (MDEA), which is related to DEA. atamanchemicals.com Catalytic methods using solid catalysts or green solvents are also being explored to reduce the environmental footprint of production processes. atamanchemicals.com
Research is also focused on developing biodegradable surfactants and emulsifiers that may incorporate DEA in formulations that are easier to degrade in the environment. theinsightpartners.com This aligns with the principles of green chemistry and the circular economy by minimizing waste and promoting the use of environmentally conscious products. theinsightpartners.com
Enhanced Understanding of this compound Interaction with Biological Systems and the Environment at a Systems Level
Future research aims to achieve a more enhanced understanding of how this compound interacts with biological systems and the environment at a systems level. This involves using integrative approaches, such as systems biology, to study the complex interactions between DEA and various components of cells and ecosystems. researchgate.netfrontiersin.org
Understanding how biological systems respond to toxic substances like DEA at a molecular and cellular level is critical for revealing the underlying mechanisms of toxicity and identifying potential targets for prevention or intervention. researchgate.net Research in toxicogenomics, which combines molecular profiling with conventional toxicology, can help discriminate the molecular basis of DEA toxicity. researchgate.net
Studies are exploring the interaction of DEA with biological processes such as Wnt signaling, which is important for development, and investigating how DEA might influence cellular proliferation. nih.govbiorxiv.orgbiorxiv.orgbiorxiv.org Research also delves into how DEA affects essential nutrients like choline (B1196258) and its potential impact on cellular processes. ebsco.combiorxiv.orgbiorxiv.org
In the environmental context, research is needed to understand the fate and effects of DEA in various ecosystems, particularly aquatic environments. researchgate.netsantos.com While DEA is considered readily biodegradable, further studies are recommended on environmental monitoring and the potential consequences of long-term exposure in aquatic ecosystems. researchgate.netsantos.com Research on the degradation mechanisms and kinetics of DEA in the environment is also ongoing. acs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the standard methodologies for assessing diethanolamine’s acute and subacute toxicity in preclinical models?
- Methodology :
- In vivo models : Use B6C3F1 mice or CD rats for dermal or oral exposure studies. Monitor histopathological changes in target organs (liver, kidneys) and reproductive tissues .
- Developmental toxicity : Apply DEA cutaneously to pregnant New Zealand White rabbits, evaluating fetal malformations and maternal toxicity via necropsy and teratogenicity indices .
- Dose-response analysis : Employ OECD guidelines for subacute exposure (e.g., 28-day studies) with endpoints like organ weight changes and hematological parameters.
Q. How is this compound’s biodegradability and bioaccumulation potential evaluated in environmental risk assessments?
- Methodology :
- Biodegradability : Use OECD 301 tests (e.g., Closed Bottle Test) to confirm "readily biodegradable" status, with >60% degradation within 28 days .
- Bioaccumulation : Estimate Bioconcentration Factor (BCF) via QSAR models (e.g., log Kow = -1.43 predicts low BCF = 2.3–3.0) .
- Mobility in soil : Measure log Koc (0.60) to classify DEA as "very high mobility" using USEPA guidelines .
Q. What analytical techniques are employed to quantify this compound concentration in pharmaceutical formulations?
- Methodology :
- Titrimetry : Acid-base titration with 0.5 N HCl and bromocresol green indicator (USP-NF protocol; accuracy ±0.5%) .
- Enzymatic assays : Alkaline phosphatase-coupled reactions for trace DEA detection in biologics (sensitivity ~1 ppm) .
Advanced Research Questions
Q. How do researchers model the kinetics of CO₂ absorption in this compound solutions, and what parameters are critical for accurate simulation?
- Methodology :
-
Experimental kinetics : Use laminar-liquid jet absorbers to measure CO₂ flux across 293–343 K. Apply penetration theory with reversible reaction models to derive zwitterion-mediated rate coefficients .
-
Process simulation : Implement HYSYS or Aspen Plus with Peng-Robinson equations of state. Key parameters include DEA concentration (10–30 wt%), CO₂ partial pressure (0.1–2 atm), and absorber temperature .
-
Orthogonal experimental design : Optimize gas/liquid flow rates (0.5–2.0 L/min) and CO₂ volume fraction (5–15%) to maximize mass transfer coefficients (KGa = 0.02–0.08 mol/m³·s·kPa) .
- Data Table :
| Parameter | Effect on Absorption Efficiency | Optimal Range | Reference |
|---|---|---|---|
| Gas Flow Rate | Negative correlation | 0.5–1.5 L/min | |
| DEA Concentration | Positive correlation | 20–30 wt% | |
| Temperature | Optimal at 313–323 K | 313–323 K |
Q. What experimental approaches resolve contradictions in this compound’s carcinogenicity classification across regulatory bodies?
- Methodology :
- Mode of Action (MOA) analysis : Compare tumorigenicity in B6C3F1 mice (liver/kidney tumors) with human relevance using OECD Guidance Document 116. Focus on species-specific metabolic pathways (e.g., choline depletion in mice) .
- Epidemiological review : Meta-analysis of occupational exposure data (NIOSH REL = 3 ppm) to assess human carcinogenicity risk (IARC Group 2B vs. ECHA’s non-classification) .
- Dose extrapolation : Apply linear no-threshold (LNT) models to mouse dermal exposure data, adjusting for dermal absorption rates (<5% in humans) .
Q. How do microsolvation effects and catalytic molecules influence the reaction mechanism of CO₂ with this compound, as revealed by quantum chemical calculations?
- Methodology :
- DFT simulations : Use B3LYP/6-311++G(d,p) to model zwitterion formation. Include explicit water/DEA molecules to simulate microsolvation, reducing activation energy by 15–20 kcal/mol .
- Transition state analysis : Identify catalytic roles of secondary amines in stabilizing carbamate intermediates (ΔG‡ = 10–12 kcal/mol with DEA vs. 18 kcal/mol without) .
- Solvent effects : Apply COSMO-RS to predict solvent polarity impact on carbamate stability (ε > 40 enhances ion pair formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
